molecular formula C17H17N3O2S2 B11536032 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B11536032
M. Wt: 359.5 g/mol
InChI Key: PTKYGCZNCZTMOF-UHFFFAOYSA-N
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Description

    2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide: is a chemical compound with the molecular formula CHNOS.

  • This compound features a benzothiazole core, which is a heterocyclic ring system containing both sulfur and nitrogen atoms. The presence of an acetamide group and a phenoxyethyl substituent further defines its structure.
  • Preparation Methods

      Industrial Production: Unfortunately, information on industrial-scale production methods remains limited. Further research would be needed to uncover specific processes employed for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: As a benzothiazole derivative, this compound may undergo various chemical reactions

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, oxidation might involve oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Major Products: The major products would vary based on the specific reaction. For instance, reduction could yield an amino derivative, while substitution might lead to various substituted benzothiazoles.

  • Scientific Research Applications

      Chemistry: This compound’s unique structure makes it interesting for medicinal chemistry and drug discovery.

      Biology: It could serve as a probe to study biological processes related to benzothiazole-containing molecules.

      Medicine: Research may explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

      Industry: Applications in materials science or organic synthesis could be investigated.

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are not readily available. Further studies would be necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Two related compounds are worth mentioning

      Uniqueness: The combination of the acetamide group, phenoxyethyl substituent, and the benzothiazole scaffold sets our compound apart from these analogs.

    Remember that further research and experimental validation are essential to fully understand the properties and applications of this intriguing compound

    Properties

    Molecular Formula

    C17H17N3O2S2

    Molecular Weight

    359.5 g/mol

    IUPAC Name

    2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

    InChI

    InChI=1S/C17H17N3O2S2/c18-12-6-7-14-15(10-12)24-17(20-14)23-11-16(21)19-8-9-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11,18H2,(H,19,21)

    InChI Key

    PTKYGCZNCZTMOF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N

    Origin of Product

    United States

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